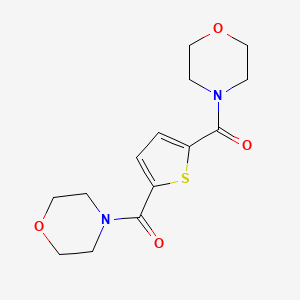

![molecular formula C13H16N4O2S B5537412 2-[(4,6-二甲基-2-嘧啶基)氨基]-4-甲基-1,3-噻唑-5-羧酸乙酯](/img/structure/B5537412.png)

2-[(4,6-二甲基-2-嘧啶基)氨基]-4-甲基-1,3-噻唑-5-羧酸乙酯

描述

The compound you mentioned seems to be a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrimidine derivatives are known to exhibit a wide range of reactivity, allowing them to participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

科学研究应用

Cancer Treatment

Indole derivatives, which share a structural similarity with the compound , have been increasingly studied for their potential in treating cancer cells. These compounds exhibit various biologically vital properties, including the ability to interfere with cancer cell proliferation and survival . The specific mechanisms by which they exert their anticancer effects are diverse and can include the inhibition of signal transduction pathways, induction of apoptosis, and disruption of cell cycle progression.

Antimicrobial Activity

The structural framework of indole derivatives is also known to possess antimicrobial properties. These compounds can be designed to target specific microbial enzymes or pathways, leading to the inhibition of microbial growth or the death of the microorganisms . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Treatment of Disorders

Indole derivatives have shown promise in the treatment of various disorders in the human body. This includes neurological disorders, where these compounds can modulate neurotransmitter systems, and metabolic disorders, where they can affect pathways related to energy homeostasis and metabolism .

Antiviral Agents

Research has demonstrated that certain indole derivatives can act as potent antiviral agents. These compounds can inhibit the replication of viruses by targeting viral proteins or by interfering with the virus’s ability to enter and infect host cells . The development of such antiviral agents is crucial in the fight against emerging viral diseases.

Anti-HIV Activity

Indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. These compounds can inhibit the replication of HIV in acutely infected cells, offering potential as therapeutic agents in the management of HIV/AIDS .

Green Chemistry Applications

The compound’s framework is conducive to green chemistry applications, where it can be used in the synthesis of other chemicals in a manner that reduces the use of hazardous substances and the generation of waste . This application is essential for developing sustainable chemical processes that are less harmful to the environment.

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific data . .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by similar compounds , it can be inferred that the compound may induce a variety of cellular responses.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-5-19-11(18)10-9(4)16-13(20-10)17-12-14-7(2)6-8(3)15-12/h6H,5H2,1-4H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSBRJGMWGJKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=NC(=CC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331597 | |

| Record name | ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

92110-11-7 | |

| Record name | ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)